molecular formula C14H11NO3 B12697937 beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- CAS No. 361387-58-8

beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)-

Katalognummer: B12697937
CAS-Nummer: 361387-58-8
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: HQDDBOYNAKLVNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)-: is a compound with a unique structure characterized by the presence of multiple triple bonds and a beta-alanine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- can be achieved through various synthetic routes. One common method involves the use of dendrimeric intermediates in a one-pot reaction. This approach utilizes dendrimers with a pentaerythritol core, which are easy to prepare and provide good yields of the desired product .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple triple bonds and the beta-alanine moiety.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound has been studied for its potential role in modulating cellular processes. Its ability to interact with various biomolecules makes it a candidate for research in cell signaling and metabolic pathways .

Medicine: In medicine, Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have antioxidant and anti-inflammatory properties, which could be beneficial in treating various diseases .

Industry: In industry, this compound is used in the development of new materials with enhanced properties. Its unique structure allows for the creation of polymers and other materials with improved mechanical and chemical characteristics .

Wirkmechanismus

The mechanism of action of Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- involves its interaction with various molecular targets and pathways. One key target is the enzyme carnosine synthase, which catalyzes the formation of carnosine from beta-alanine and histidine. This interaction leads to increased levels of carnosine, which has antioxidant and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Beta-Alanine, N-(1-oxo-2,4,6,8-undecatetraynyl)- is unique due to its multiple triple bonds and the presence of the beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

361387-58-8

Molekularformel

C14H11NO3

Molekulargewicht

241.24 g/mol

IUPAC-Name

3-(undeca-2,4,6,8-tetraynoylamino)propanoic acid

InChI

InChI=1S/C14H11NO3/c1-2-3-4-5-6-7-8-9-10-13(16)15-12-11-14(17)18/h2,11-12H2,1H3,(H,15,16)(H,17,18)

InChI-Schlüssel

HQDDBOYNAKLVNF-UHFFFAOYSA-N

Kanonische SMILES

CCC#CC#CC#CC#CC(=O)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.